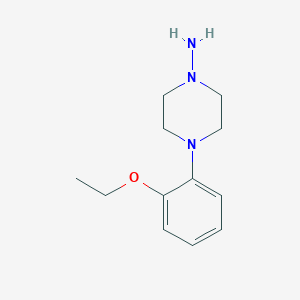

![molecular formula C7H10N2S B1479083 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine CAS No. 2098074-37-2](/img/structure/B1479083.png)

6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine

Overview

Description

6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine is a compound that has been studied for its potential use in various applications. It has been found to be a part of the Brd4 Bromodomain 1 complex, which is involved in protein binding and inhibition . It’s also been used in the synthesis of other compounds, such as (2-Chlorophenyl) (6,7-dihydrothieno [3,2-c]pyridin-5 (4H)-yl)acetonitrile .

Synthesis Analysis

The synthesis of this compound has been discussed in several studies. For instance, one study described the integrated lead optimization for a fragment bearing a 2-thiazolidinone core . Another study achieved direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in databases . The molecular formula is C15H13ClN2S, with an average mass of 288.795 Da and a monoisotopic mass of 288.048798 Da .Chemical Reactions Analysis

The chemical reactions involving this compound have been explored in various studies. For example, one study synthesized a novel compound by reacting 4-(6,7-dihydrothieno [3,2-c]pyridin-5 (4H)-ylsulfonyl)aniline with 5-chloromethyl-8-hydroxy quinoline hydrochloride .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3, a boiling point of 409.5±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 66.2±3.0 kJ/mol and a flash point of 201.5±28.7 °C .Scientific Research Applications

Antiplatetet Agent Metabolism

This compound is a key intermediate in the metabolism of prasugrel , a thienopyridine antiplatelet agent. It is involved in the biotransformation process where rapid deesterification of prasugrel leads to the formation of R-95913, which is then processed by cytochrome P450 enzymes to produce the active metabolite responsible for platelet aggregation inhibition .

Cytochrome P450 Interaction Studies

The metabolites of prasugrel, including the 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine derivative, are studied for their interactions with various cytochrome P450 isoforms. This is crucial for understanding drug-drug interactions and for the development of safer pharmaceutical agents .

Carboxylesterase-Mediated Biotransformation

Human carboxylesterases play a significant role in the conversion of prasugrel to its active metabolites. Research into the efficiency of these enzymes with substrates like 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine can provide insights into the pharmacokinetics of thienopyridine drugs .

Anti-Ischemic Applications

Derivatives of 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine, such as clopidogrel, are used in the preventative management of secondary ischemic events, including myocardial infarction, stroke, and vascular deaths. The compound’s role in these applications is tied to its ability to modify platelet function .

Antiproliferative Agents in Cancer Research

Certain derivatives of this compound have been identified as antiproliferative agents that inhibit cancer cell growth. These derivatives are evaluated for their efficacy against various cancer cell lines, making them potential candidates for cancer therapy .

Chromatography and Mass Spectrometry

In analytical chemistry, particularly in chromatography and mass spectrometry, 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine derivatives are used as standards or references to ensure the accuracy and efficiency of the analytical methods employed .

Pharmaceutical Impurity Standards

The compound is also utilized as an impurity standard in the pharmaceutical industry. It helps in the quality control and validation processes of drug manufacturing, ensuring that the final products meet the required safety and efficacy standards .

properties

IUPAC Name |

6,7-dihydro-4H-thieno[3,2-c]pyridin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c8-9-3-1-7-6(5-9)2-4-10-7/h2,4H,1,3,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRUQGAZZAJOLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine](/img/structure/B1479000.png)

![2-Chloro-1-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1479002.png)

![3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile](/img/structure/B1479004.png)

![azetidin-3-yl(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)methanone](/img/structure/B1479008.png)

![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)aniline](/img/structure/B1479009.png)

![5-(2-hydroxyethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1479010.png)

![5-(piperidin-4-yl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1479011.png)

![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)pyridin-3-amine](/img/structure/B1479012.png)

![5-aminotetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479015.png)

![5-(2-chloroacetyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1479017.png)

![3-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)-3-oxopropanenitrile](/img/structure/B1479019.png)

![5-(2-hydroxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479020.png)